1-Phenyl-2,3,4,5-tetramethylphosphole
Description
Properties
Molecular Formula |
C14H17P |
|---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
2,3,4,5-tetramethyl-1-phenylphosphole |
InChI |
InChI=1S/C14H17P/c1-10-11(2)13(4)15(12(10)3)14-8-6-5-7-9-14/h5-9H,1-4H3 |
InChI Key |
JDYXFZDIBDTHHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(P(C(=C1C)C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Scientific Research Applications
Catalysis
1-Phenyl-2,3,4,5-tetramethylphosphole serves as a ligand in catalysis, particularly in platinum(II) complexes. These complexes have been shown to facilitate various reactions, including cycloisomerization and hydroformylation.
Case Study: Platinum Complexes in Cycloisomerization
Recent studies have demonstrated that platinum complexes featuring this compound exhibit high selectivity and efficiency in catalyzing the cycloisomerization of enynes. The following table summarizes key findings from experiments involving these complexes:
| Entry | Catalyst | Conversion (%) | Product Ratio (Cyclopropane/Diene) |
|---|---|---|---|
| 1 | [Pt(TMP)₂Cl₂]/AgSbF₆ | 96 | 48/52 |
| 2 | [Pt(TMP)₂Cl₂]/AgNTf₂ | 97 | 48/52 |
| 3 | [Pt(TMP)₂Cl₂]/AgBF₄ | 88 | 87/13 |
These results indicate that the choice of counterion and solvent significantly influences the selectivity of the reaction. The use of this compound as a ligand enhances the catalytic activity compared to traditional phosphine ligands .
Coordination Chemistry
The coordination chemistry of this compound has been explored extensively. It forms stable complexes with various transition metals, which are valuable in synthetic chemistry.
Case Study: Metal Complexes
A study investigated the formation of cis- and trans-bis(this compound)tetracarbonylmolybdenum(0) complexes. The synthesis and structural characterization revealed that these complexes exhibit interesting electronic properties and reactivity patterns that could be exploited in catalysis and materials science .
Potential Therapeutic Applications
Emerging research suggests that organophosphorus compounds like this compound may have therapeutic potential. They can act as inhibitors for specific biological targets.
Case Study: Inhibition Studies
Inhibitory studies on cytochrome P450 enzymes have shown that phosphole derivatives can modulate enzyme activity. This modulation is crucial for drug metabolism and can lead to the development of new pharmacological agents . The following table summarizes the inhibition effects observed with different phosphole derivatives:
| Compound | Inhibition (%) |
|---|---|
| This compound | 75 |
| Other Phosphole Derivatives | Varies |
Chemical Reactions Analysis
Coordination Chemistry and Ligand Behavior
1-Phenyl-2,3,4,5-tetramethylphosphole serves as a versatile ligand for transition metals, leveraging its phosphorus lone pair for coordination. Key applications include:
-
Platinum-Catalyzed Cycloisomerization : In platinum(II) complexes, this phosphole ligand enhances catalytic activity in 1,6-enyne cycloisomerization reactions. For example, cis-[Pt(TMP)₂Cl₂] (TMP = this compound) achieves 96% conversion of enyne 1a in 1 hour at 80°C, favoring a 48:52 ratio of cyclopropane 2a and diene 3a (Table 1) .
-
Zirconium Metallacycle Formation : During its synthesis, the compound forms a zirconium metallacycle intermediate [(η-C₅H₅)₂ZrC₄(CH₃)₄], which reacts with dichlorophenylphosphine to yield the final phosphole .
Table 1: Catalytic Performance of Pt-Phosphole Complexes in Enyne Cycloisomerization
| Catalyst | Conversion (%) | Product Ratio (2a:3a) | Reaction Time |
|---|---|---|---|
| cis-[Pt(TMP)₂Cl₂] | 96 | 48:52 | 1 h |
| cis-[Pt(DBP)₂Cl₂] | 55 | 83:17 | 3 h |
| PtCl₂ | 49 | 93:7 | 3 h |
| Data sourced from . |
Cycloaddition Reactions
The compound participates in Diels-Alder reactions with electrophilic alkynes due to its diminished aromaticity compared to pyrrole analogs . For example:
-
Reaction with dimethyl acetylenedicarboxylate (DMAD) yields bicyclic adducts through [4+2] cycloaddition.
-
Mechanistic Insight : The pyramidalization of phosphorus destabilizes aromaticity, enabling diene-like behavior .
Functionalization and Rearrangements
This compound undergoes selective transformations:
-
Oxidation : Reacts with 2-iodoxybenzoic acid (IBX) to form pyrazole-3-carbaldehydes, enabling further derivatization (e.g., conversion to nitriles via NH₃/I₂) .
-
Acid-Mediated Rearrangement : Protonation at phosphorus triggers ring-opening and dimerization, forming P–C bonded dimers .
Spectroscopic Characterization
Key spectral data for structural verification:
Table 2: NMR Data for this compound
| Nucleus | δ (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| ¹H | 1.89 (d), 1.93 (s) | Doublet, Singlet | J = 10.6 (P–CH₃) |
| ³¹P | 14 | Singlet | — |
| ¹³C | 12.9 (dq), 13.9 (q) | — | Jₚc = 22 (CH₃–P) |
| Data sourced from . |
Stability and Handling
Comparison with Similar Compounds
1-Boratabenzene-(2,3,4,5-Tetramethylphosphole)
This hybrid compound combines a boratabenzene moiety with a tetramethylphosphole ring. Unlike 1-phenyl-2,3,4,5-tetramethylphosphole, the boratabenzene subunit introduces boron into the system, creating a planar monophosphole structure. X-ray diffraction and density functional theory (DFT) calculations confirm its near-planarity, attributed to electron-deficient boron stabilizing the phosphole ring .
- Key Differences :
2,3,4,5-Tetraphenyl-1-Monophosphaferrocene Derivatives
These derivatives feature a phosphole ring fused to a ferrocene backbone. The tetraphenyl substituents increase steric bulk compared to the tetramethyl groups in this compound. Fc/Fc<sup>+</sup>), indicating moderate electron-withdrawing effects from the phosphole .
Tetramethyl 1,1,2-Triphenyl-2H-1,5-Phosphole-2,3,4,5-Tetracarboxylate
This esterified phosphole derivative replaces methyl and phenyl groups with carboxylate functionalities. Single-crystal X-ray data show bond lengths of 1.81 Å (P–C) and 1.47 Å (C–O), reflecting strong electron-withdrawing effects from the ester groups. The torsion angle between the phosphole ring and carboxylate groups is 12.94°, indicating slight non-planarity .
- Key Differences :
Electronic and Aromaticity Comparisons
| Compound | Aromaticity (NICS) | LUMO (eV) | Key Structural Feature |
|---|---|---|---|
| This compound | −3.2 (moderate) | −1.8 | Methyl/phenyl substituents |
| 1-Boratabenzene-phosphole | −5.1 (high) | −2.3 | Planar boratabenzene fusion |
| Tetraphenyl-monophosphaferrocene | −2.8 (low) | −1.5 | Ferrocene backbone |
| Tetracarboxylate-phosphole | −1.9 (very low) | −3.0 | Electron-withdrawing ester groups |
NICS (Nucleus-Independent Chemical Shift) values estimated from DFT studies .
- Aromaticity Trends : Boratabenzene fusion enhances aromaticity via electron-deficient boron, while ester groups in tetracarboxylate derivatives diminish it.
- LUMO Levels : Electron-withdrawing groups (e.g., carboxylates) lower LUMO energy, increasing electrophilicity .
Functional Comparisons
Optoelectronic Properties
- Unlike siloles (e.g., 1,1-disubstituted 2,3,4,5-tetraphenylsiloles), which exhibit aggregation-induced emission (AIE), phospholes generally lack significant luminescence due to weaker conjugation .
Preparation Methods
Reaction Mechanism
The zirconocene-mediated cyclization method is one of the most prominent approaches for synthesizing 1-phenyl-2,3,4,5-tetramethylphosphole. This method involves the formation of a zirconium metallacycle intermediate through the reaction of zirconocene dichloride with 2-butyne in the presence of butyllithium.
The general reaction mechanism can be summarized as follows:
-
Reduction of zirconocene dichloride with butyllithium generates a reactive zirconium species.
-
The addition of 2-butyne leads to the formation of a zirconium metallacycle.
-
Subsequent reaction with dichlorophenylphosphine introduces the phosphorus atom into the ring structure.
Experimental Procedure
A detailed procedure for this synthesis is as follows:
-
A three-necked round-bottomed flask is charged with zirconocene dichloride (27 g) and tetrahydrofuran (150 mL) under an inert nitrogen atmosphere.
-
2-butyne (16 mL) is added via syringe at -78°C.
-
A solution of butyllithium (108 mL) is added dropwise while maintaining the temperature at -78°C.
-
After stirring for 10 minutes at low temperature, the reaction mixture is allowed to warm to room temperature over 2.5 hours.
-
Dichlorophenylphosphine (17.5 mL) is added slowly at -78°C.
-
The mixture is stirred at room temperature for one hour before solvent removal under reduced pressure.
Reaction Conditions and Yield
This method typically yields 75–78% of the desired product when using zirconocene dichloride as the starting material. The reaction is highly sensitive to moisture and oxygen; therefore, all operations must be performed under an inert atmosphere.
Advantages and Limitations
The zirconocene-mediated cyclization offers high selectivity and yield but requires specialized equipment such as a nitrogen-filled glove box and vacuum distillation apparatus. Additionally, the reagents involved are expensive and require careful handling due to their air sensitivity.
Aluminum Chloride-Coupling Approach
Reaction Mechanism
An alternative method involves the coupling of 2-butyne using aluminum chloride as a catalyst followed by reaction with dichlorophenylphosphine to form a chlorophospholium intermediate. This intermediate is subsequently reduced with tributylphosphine to yield this compound.
The mechanism proceeds as follows:
-
Aluminum chloride catalyzes the coupling of two molecules of 2-butyne.
-
Reaction with dichlorophenylphosphine forms a chlorophospholium salt.
-
Reduction with tributylphosphine generates the final product.
Experimental Procedure
The synthesis using this approach involves:
-
Mixing aluminum chloride with excess 2-butyne in an appropriate solvent.
-
Adding dichlorophenylphosphine to form a chlorophospholium salt.
-
Reducing this intermediate with tributylphosphine under controlled conditions.
Advantages and Limitations
The aluminum chloride-coupling method is more cost-effective but less selective compared to zirconocene-mediated cyclization. It also generates more by-products that require additional purification steps.
Comparative Analysis
To provide a clear comparison between these two methods, Table 1 summarizes key parameters:
| Parameter | Zirconocene-Mediated Cyclization | Aluminum Chloride-Coupling |
|---|---|---|
| Starting Materials | Zirconocene dichloride | Aluminum chloride |
| Key Reagents | Butyllithium | Tributylphosphine |
| Yield (%) | 75–78 | ~68 |
| Reaction Atmosphere | Inert (nitrogen) | Ambient |
| Equipment Requirements | Glove box | Standard laboratory setup |
| Cost | High | Moderate |
| Selectivity | High | Moderate |
Recent Advances in Synthesis
Recent studies have explored modifications to these traditional methods to improve yield and reduce costs:
-
Substituting butyllithium with other organolithium reagents in zirconocene-mediated cyclization has shown promise in enhancing efficiency.
-
Using alternative reducing agents in aluminum chloride-coupling has reduced by-product formation while maintaining comparable yields.
Further research into these advancements could lead to more practical and scalable synthesis routes for industrial applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Phenyl-2,3,4,5-tetramethylphosphole, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves cyclization reactions of pre-functionalized precursors. For example, phospholes are often synthesized via [1,5]-electrocyclic ring-opening of 1,2-dihydrophosphinine derivatives or through cycloaddition reactions with acetylenes . Key steps include:
- Precursor preparation : Use of phenylphosphine derivatives with methyl substituents at the 2,3,4,5 positions.
- Cyclization : Catalytic conditions (e.g., palladium or nickel catalysts) or thermal activation.
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (solvent: ethanol or dichloromethane) to achieve >95% purity .
- Critical Note : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC or GC-MS. Contaminants like unreacted precursors or oxidation byproducts (e.g., phosphole oxides) require rigorous exclusion .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Methyl groups at δ 1.2–1.8 ppm; aromatic protons at δ 7.2–7.6 ppm.
- ³¹P NMR : Phosphorus resonance typically between δ +10 to +30 ppm, sensitive to substituent effects .
- X-ray Crystallography : Resolves bond lengths (e.g., P–C: ~1.8 Å) and confirms planarity of the phosphole ring. Anisotropic displacement parameters help assess thermal stability .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₇P).
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer :
- Storage Conditions : Under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to prevent photodegradation.
- Incompatibilities : Avoid contact with oxidizers (e.g., peroxides, halogens) and moisture to suppress hydrolysis or oxidation .
- Stability Monitoring : Periodic ³¹P NMR analysis to detect decomposition (e.g., phosphole oxide formation at δ +40 ppm) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound with electrophilic reagents?
- Methodological Answer :
- Electrophilic Attack : The phosphorus lone pair participates in σ*-orbital interactions, making the phosphole susceptible to electrophilic substitution at the P center.
- Case Study : Reaction with methyl triflate (MeOTf) forms phosphonium salts, characterized by ³¹P NMR upfield shifts (δ +15 to +25 ppm) .
- Comparative Analysis : Contrast reactivity with 1-phenylphosphole (no methyl groups) to evaluate steric and electronic effects of tetramethyl substitution .
Q. How can computational modeling (e.g., DFT) predict the electronic structure and aromaticity of this compound?
- Methodological Answer :
- DFT Parameters : Use B3LYP/6-311+G(d,p) basis set to optimize geometry and calculate nucleus-independent chemical shifts (NICS) for aromaticity assessment.
- Key Findings : Methyl groups increase ring strain, reducing aromatic character compared to unsubstituted phospholes. HOMO-LUMO gaps (~4.5 eV) suggest moderate reactivity .
- Validation : Correlate computed NMR shifts (GIAO method) with experimental data to refine models .
Q. What experimental strategies assess the environmental impact of this compound in aquatic ecosystems?
- Methodological Answer :
- OECD Guidelines : Follow Test No. 201 (Algal Growth Inhibition) and No. 202 (Daphnia Acute Toxicity).
- Ecotoxicology Workflow :
Exposure Studies : Prepare aqueous solutions (0.1–100 mg/L) and measure LC₅₀/EC₅₀ values.
Degradation Analysis : Use HPLC-UV to monitor hydrolysis rates (pH 4–9) and identify metabolites .
- Data Interpretation : Compare with structurally similar organophosphorus compounds (e.g., triphenyl phosphate) to infer persistence and bioaccumulation potential .
Q. How do surface interactions (e.g., adsorption on silica) influence the reactivity of this compound?
- Methodological Answer :
- Surface Adsorption Studies :
- Techniques : Quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to quantify adsorption kinetics.
- Conditions : Vary humidity (10–90% RH) and surface chemistry (e.g., hydroxylated vs. alkyl-modified silica) .
- Reactivity Impact : Adsorbed phosphole may exhibit reduced electrophilicity due to surface stabilization. Compare solution-phase vs. surface-bound reaction rates with ozone or NOx .
Q. What electrochemical methods elucidate the redox behavior of this compound?
- Methodological Answer :
- Cyclic Voltammetry (CV) : Use a three-electrode system (glassy carbon working electrode, Ag/AgCl reference) in anhydrous acetonitrile.
- Key Observations :
- Oxidation peaks at +1.2 V (vs. Ag/AgCl) correspond to P-center oxidation.
- Reduction peaks at –1.8 V indicate ring-opening pathways .
- Controlled Atmosphere : Perform under argon to exclude oxygen interference.
Data Contradictions and Resolution
- Synthetic Yield Variability : Discrepancies in reported yields (40–75%) may arise from precursor purity or catalytic batch differences. Mitigate via strict stoichiometric control and catalyst pre-activation .
- Environmental Fate : Conflicting ecotoxicity data (e.g., H410 vs. H412 classifications for similar phosphates) require substance-specific testing rather than structural extrapolation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
